molecular formula C25H20F4N2O2 B10915768 3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole

3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole

Cat. No.: B10915768
M. Wt: 456.4 g/mol
InChI Key: GFEAGEDGSNUZKS-UHFFFAOYSA-N
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Description

3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole typically involves the reaction of 3,5-bis(difluoromethoxy)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then subjected to cyclization using the Vilsmeier-Haack reagent to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial growth by targeting essential enzymes or proteins involved in cell wall synthesis or DNA replication . In medicinal applications, it may exert its effects by modulating signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole is unique due to the presence of difluoromethoxy groups, which enhance its chemical stability and biological activity. Its specific substitution pattern also allows for targeted interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H20F4N2O2

Molecular Weight

456.4 g/mol

IUPAC Name

3,5-bis[4-(difluoromethoxy)phenyl]-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H20F4N2O2/c1-16-4-2-3-5-19(16)15-31-23(18-8-12-21(13-9-18)33-25(28)29)14-22(30-31)17-6-10-20(11-7-17)32-24(26)27/h2-14,24-25H,15H2,1H3

InChI Key

GFEAGEDGSNUZKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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